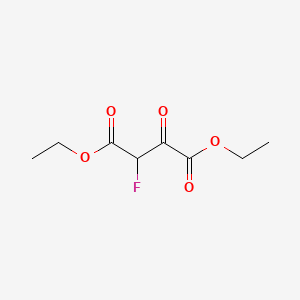

Diethyl 2-fluoro-3-oxosuccinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

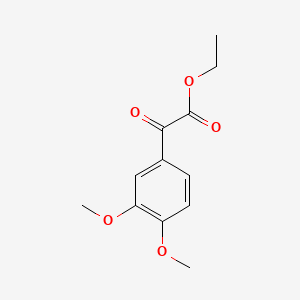

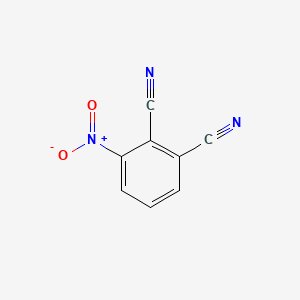

The synthesis of similar compounds has been reported in the literature. For instance, the compound Diethyl 2-Cyano-3-oxosuccinate was obtained via the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature .Molecular Structure Analysis

The molecular weight of Diethyl 2-fluoro-3-oxosuccinate is 206.17 g/mol. In a similar compound, Diethyl 2-Cyano-3-oxosuccinate, all spectroscopic methods showed a keto–enol equilibrium strongly shifted to the enol form .Chemical Reactions Analysis

In a study on the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate, it was found that the condensation of 5-aminoisoxazoles bearing substituents at position 3 with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid led to the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates .Physical And Chemical Properties Analysis

The boiling point of this compound is 120-122℃ (9 Torr), and its refractive index is 1.4203 (589.3 nm 25℃) .作用机制

Target of Action

It’s known that this compound is a derivative of 2-oxosuccinate , which is involved in various biochemical reactions

Mode of Action

It’s known that in solution, all methods showed a keto–enol equilibrium strongly shifted to the enol form This suggests that the compound may interact with its targets through the enol form

Pharmacokinetics

Its molecular weight of 20617 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed

Result of Action

It’s known that the compound exists in a keto–enol equilibrium strongly shifted to the enol form This suggests that the compound may exert its effects through the enol form

Action Environment

It’s known that the compound is stable at room temperature This suggests that it may be relatively stable under a variety of environmental conditions

生化分析

Cellular Effects

Diethyl 2-fluoro-3-oxosuccinate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. These effects on cellular metabolism and gene expression highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds and thereby modulating the levels of specific metabolites. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity, resulting in changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important considerations for researchers using the compound in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by esterases, leading to the formation of diethyl oxalate and fluoroacetate. These metabolites can further participate in other biochemical reactions, influencing metabolic flux and the levels of specific metabolites. The compound’s involvement in these metabolic pathways highlights its potential as a tool for studying metabolism and developing metabolic therapies .

属性

IUPAC Name |

diethyl 2-fluoro-3-oxobutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHGUBASZJMZAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(=O)OCC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279399 |

Source

|

| Record name | diethyl 2-fluoro-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

392-58-5 |

Source

|

| Record name | 392-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-fluoro-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methyl]phenol hydrochloride](/img/structure/B1295763.png)

![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)